5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol
Overview
Description
5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic organic compound characterized by the presence of benzimidazole and oxadiazole rings
Mechanism of Action
Target of Action
It contains abenzimidazole moiety , which is known to exhibit diverse pharmacological activities . Benzimidazole derivatives have been reported to show antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Biochemical Pathways
For example, some benzimidazole derivatives have been shown to inhibit protein kinases, enzymes that play key roles in signal transduction pathways .
Pharmacokinetics
The benzimidazole moiety is known to be a part of many bioactive heterocyclic compounds that have diverse biological and clinical applications .
Result of Action
Biochemical Analysis
Biochemical Properties
5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to alter the expression of genes involved in apoptosis, leading to increased cell survival under stress conditions . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent alterations in cell signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits changes in stability and degradation, which can impact its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . In vivo studies have indicated that the compound undergoes gradual degradation, leading to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of various endogenous and exogenous compounds . Additionally, it influences metabolic flux by modulating the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol typically involves the following steps:
Benzimidazole Derivative Synthesis: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Formation of 1,3,4-Oxadiazole Ring: The oxadiazole ring is formed by reacting the benzimidazole derivative with thiosemicarbazide under acidic conditions.
Thiol Group Introduction: The thiol group is introduced by treating the oxadiazole derivative with a suitable thiolating agent, such as thiourea.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzimidazole and oxadiazole rings can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, or iodine.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, amines, or alcohols in the presence of a base or acid catalyst.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Amines or Alcohols: Resulting from the reduction of the compound.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its antimicrobial, antifungal, and anticancer properties. Medicine: Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzimidazole Derivatives: These compounds share the benzimidazole ring structure and exhibit similar biological activities.
Oxadiazole Derivatives: These compounds contain the oxadiazole ring and are used in various chemical and biological applications.
Uniqueness: 5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol is unique due to its combination of benzimidazole and oxadiazole rings, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-[2-(1H-benzimidazol-2-yl)ethyl]-3H-1,3,4-oxadiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c17-11-15-14-10(16-11)6-5-9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6H2,(H,12,13)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFZWYRZCCKVCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=NNC(=S)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.